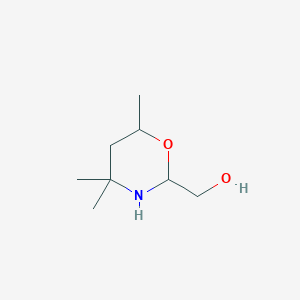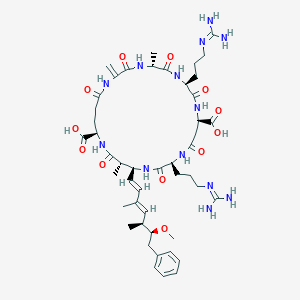![molecular formula C7H7NS B055239 2,3-Dihydrothieno[2,3-c]pyridine CAS No. 117103-46-5](/img/structure/B55239.png)
2,3-Dihydrothieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of potential applications. This compound is synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrothieno[2,3-c]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in cell proliferation, inducing apoptosis, and modulating the immune system.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3-Dihydrothieno[2,3-c]pyridine has a variety of biochemical and physiological effects. These effects include anti-inflammatory activity, anti-cancer activity, and anti-microbial activity. Additionally, this compound has been shown to have antioxidant activity and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydrothieno[2,3-c]pyridine in lab experiments include its diverse range of potential applications, its relatively simple synthesis, and its potential as a building block for the synthesis of more complex molecules. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential to form unstable intermediates during synthesis.
Direcciones Futuras
There are many potential future directions for the study of 2,3-Dihydrothieno[2,3-c]pyridine. These directions include the development of more efficient synthesis methods, the study of this compound's potential as a catalyst in organic reactions, the study of this compound's potential as a dopant in organic electronics, and the study of this compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 2,3-Dihydrothieno[2,3-c]pyridine involves a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of an α,β-unsaturated ketone with a primary amine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,3-Dihydrothieno[2,3-c]pyridine has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of more complex molecules. In material science, this compound has been studied for its potential as a dopant in organic electronics.
Propiedades
Número CAS |
117103-46-5 |
|---|---|
Nombre del producto |
2,3-Dihydrothieno[2,3-c]pyridine |
Fórmula molecular |
C7H7NS |
Peso molecular |
137.2 g/mol |
Nombre IUPAC |
2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 |
Clave InChI |
SJNUXEAPCYTTDZ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CN=C2 |
SMILES canónico |
C1CSC2=C1C=CN=C2 |
Sinónimos |
Thieno[2,3-c]pyridine, 2,3-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




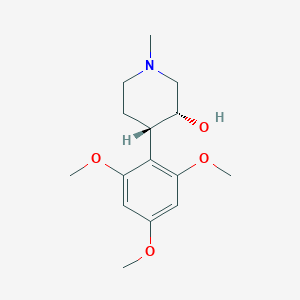
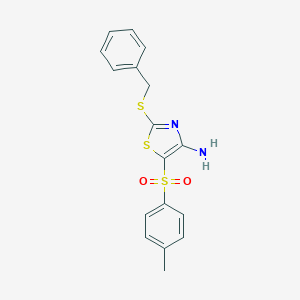

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

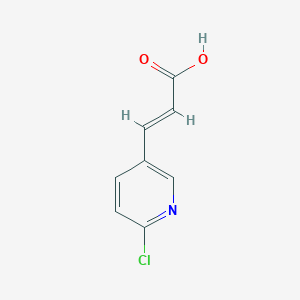
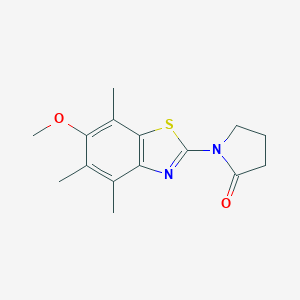
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
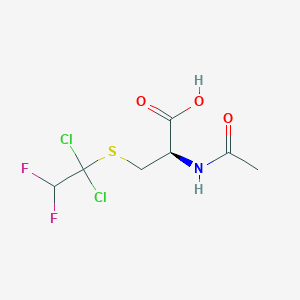
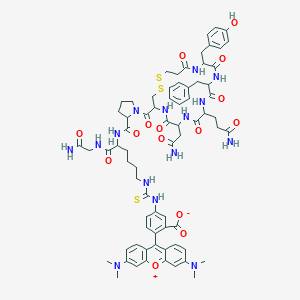
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
